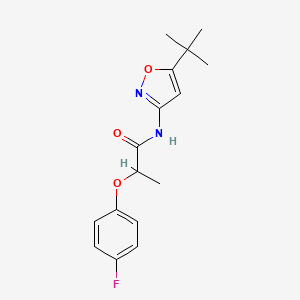
N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)propanamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are used to treat various autoimmune disorders and cancers.
Mécanisme D'action
TAK-659 works by inhibiting the activity of N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)propanamide, a protein that plays a crucial role in the signaling pathway of B cells. By blocking N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)propanamide, TAK-659 prevents the activation of B cells and the subsequent production of antibodies, leading to a reduction in inflammation and tumor growth.
Biochemical and physiological effects:
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of B-cell activation, the reduction of cytokine production, and the induction of apoptosis in cancer cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-659 has several advantages for use in lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on TAK-659, including its potential use in combination with other drugs for the treatment of cancer and autoimmune diseases, the development of more potent and selective N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)propanamide inhibitors, and the identification of biomarkers to predict response to treatment. Further studies are also needed to better understand the mechanism of action of TAK-659 and its potential side effects in humans.
Conclusion:
TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and pharmacokinetic profile have been extensively studied, and there are several future directions for research on this compound. However, further studies are needed to fully understand its potential benefits and limitations in clinical settings.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the reaction of tert-butyl acrylate with hydroxylamine hydrochloride to form 5-tert-butyl-3-isoxazolylacrylate, which is then reacted with 4-fluorophenol to form TAK-659. The process involves the use of various reagents and solvents, and the yield and purity of the final product depend on the precise conditions used.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-10(21-12-7-5-11(17)6-8-12)15(20)18-14-9-13(22-19-14)16(2,3)4/h5-10H,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOSQGXVRRHNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NOC(=C1)C(C)(C)C)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B4893868.png)
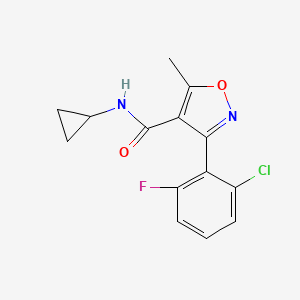
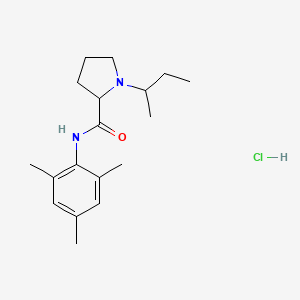
![N-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N',N'-diethyl-N-methyl-1,2-ethanediamine](/img/structure/B4893902.png)
![1-(4-bromophenyl)-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanol](/img/structure/B4893904.png)
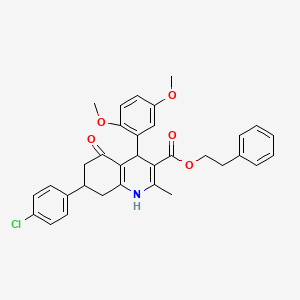
![N'-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B4893923.png)
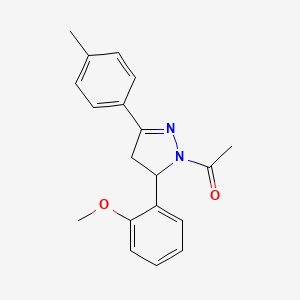
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4893935.png)
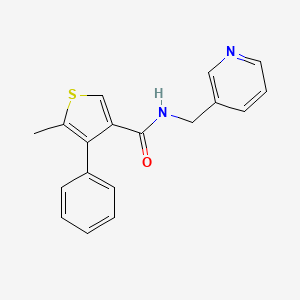
![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
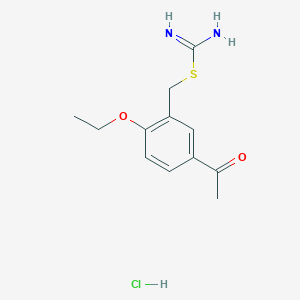
![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)